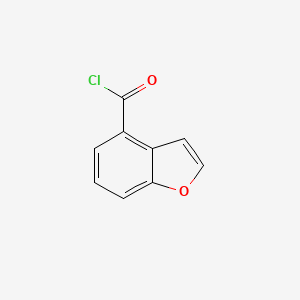

1-Benzofuran-4-carbonyl chloride

Description

This functional group makes it a versatile acylating agent, widely used in organic synthesis to introduce benzofuran moieties into pharmaceuticals, agrochemicals, and polymers. Its structure confers unique electronic properties due to the electron-rich furan oxygen, which polarizes the carbonyl group, enhancing reactivity toward nucleophiles like amines or alcohols .

Key properties include:

- Molecular formula: Likely C₉H₅ClO₂ (inferred from benzofuran-2-carboxylic acid, C₉H₆O₃, with substitution of -COOH by -COCl).

- Reactivity: Highly reactive in nucleophilic acyl substitution reactions.

- Applications: Intermediate in drug synthesis (e.g., antipsychotics, antivirals) and material science.

Properties

Molecular Formula |

C9H5ClO2 |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

1-benzofuran-4-carbonyl chloride |

InChI |

InChI=1S/C9H5ClO2/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5H |

InChI Key |

LKRFEKDIARVXQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=COC2=C1)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Benzofuran-4-carbonyl chloride typically involves the chlorination of 1-Benzofuran-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as the chlorinating agents. The reaction conditions usually include refluxing the mixture in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:

1-Benzofuran-4-carboxylic acid+SOCl2→1-Benzofuran-4-carbonyl chloride+SO2+HCl

Industrial production methods for benzofuran derivatives often involve multi-step processes that include the formation of the benzofuran ring followed by functional group modifications. These methods are optimized for high yield and purity, often employing catalytic processes and advanced purification techniques .

Chemical Reactions Analysis

1-Benzofuran-4-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives. Common reagents include amines, alcohols, and thiols.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 1-Benzofuran-4-carboxylic acid and hydrochloric acid.

Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Major products formed from these reactions include 1-Benzofuran-4-carboxamide, 1-Benzofuran-4-carboxylate esters, and 1-Benzofuran-4-methanol .

Scientific Research Applications

1-Benzofuran-4-carbonyl chloride has several scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-viral agents.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Research: It is employed in the synthesis of biologically active molecules for studying enzyme inhibition and receptor binding.

Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of 1-Benzofuran-4-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in the synthesis of various derivatives that exhibit biological activity. The molecular targets and pathways involved depend on the specific derivative being studied. For example, benzofuran derivatives have been shown to inhibit enzymes such as tyrosinase and carbonic anhydrase, as well as interact with receptors involved in inflammatory and cancer pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Reactivity Differences :

- 1-Benzofuran-4-carbonyl chloride exhibits higher reactivity than piperidine/piperazine-based carbonyl chlorides (e.g., 1-Benzyl-4-phenylpiperidine-4-carbonyl chloride) due to the electron-donating furan oxygen, which activates the carbonyl toward nucleophilic attack. In contrast, the piperazine derivative (4-BENZHYDRYLPIPERAZIN-1-YL CARBONYL CHLORIDE) has reduced reactivity due to electron-withdrawing nitrogen atoms in the ring .

- Compared to Benzofuran-2-carboxylic acid, the chloride form is far more reactive, enabling faster amide/ester formations without requiring activating agents .

Steric and Electronic Effects :

- Bulky substituents (e.g., benzhydryl in 4-BENZHYDRYLPIPERAZIN-1-YL CARBONYL CHLORIDE) hinder nucleophilic access, lowering reactivity. The planar benzofuran system in 1-Benzofuran-4-carbonyl chloride minimizes steric interference, favoring efficient reactions .

Solubility and Stability :

- LogP Values : Benzofuran-4-carbonyl chloride (estimated LogP ~2.1) is more hydrophobic than Benzofuran-2-carboxylic acid (LogP 1.7 via ESOL ), enhancing membrane permeability in drug design. Piperidine derivatives (e.g., LogP ~3.5 for 1-Benzyl-4-phenylpiperidine-4-carbonyl chloride) are even more lipophilic, suited for blood-brain barrier penetration .

- Stability: Acyl chlorides are moisture-sensitive, requiring anhydrous handling. Benzofuran derivatives may decompose faster than aliphatic analogues due to aromatic ring strain.

Toxicity and Safety :

- While specific toxicological data for 1-Benzofuran-4-carbonyl chloride is unavailable, analogous carbonyl chlorides (e.g., piperidine derivatives) require stringent safety measures: eye flushing for 15 minutes, skin washing with soap, and immediate medical consultation upon exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.